Higher Yields in Amide Bond Formation vs. Carboxylic Acid
In a standard amide bond formation protocol, imidazo[1,2-b]pyridazine-2-carbonyl chloride provides a significantly higher isolated yield compared to the corresponding carboxylic acid (imidazo[1,2-b]pyridazine-2-carboxylic acid) when coupled with the same amine under identical conditions [1].
| Evidence Dimension | Isolated yield of amide product |
|---|---|
| Target Compound Data | Good to excellent yields (typical range: 75-92%) |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine-2-carboxylic acid: Requires coupling reagents (e.g., DCC, CDI); yields often lower (e.g., 39-70%) and complicated by byproduct removal |
| Quantified Difference | Approximately 1.5- to 2-fold increase in isolated yield, with simpler purification |
| Conditions | Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., DCM, THF) at 0°C to room temperature |
Why This Matters
Procurement of the pre-activated acyl chloride eliminates the need for additional coupling reagents, reduces reaction steps, and increases synthetic throughput in medicinal chemistry campaigns.
- [1] Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. 2019;11(5):1-7. View Source
